(1,1'-Biphenyl)-3-carboxylic acid, 4'-(1,1-dimethylethyl)-4-hydroxy-
Description
The compound "(1,1'-Biphenyl)-3-carboxylic acid, 4'-(1,1-dimethylethyl)-4-hydroxy-" is a biphenyl derivative featuring:
- A carboxylic acid group at position 3 of the first phenyl ring.
- A tert-butyl group (1,1-dimethylethyl) at position 4' of the second phenyl ring.
- A hydroxyl group at position 4 of the first phenyl ring.
This structure combines steric bulk (tert-butyl), hydrogen-bonding capacity (hydroxyl), and acidity (carboxylic acid), making it a versatile intermediate for pharmaceuticals and organic synthesis.
Structure
3D Structure
Properties
CAS No. |
142556-92-1 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H18O3/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)16(19)20/h4-10,18H,1-3H3,(H,19,20) |
InChI Key |
SQUDVVTWFHBXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki Coupling Approach
Reagents/Conditions :
| Component | Role | Source/Reference |
|---|---|---|
| 3-Bromobenzoic acid | Carboxylic acid-containing partner | [Search Result 12] |
| 4-Tert-butylphenylboronic acid | Tert-butyl-containing partner | Synthesized analogously to [Search Result 11] |
| Pd(PPh₃)₄ | Catalyst | Standard for Suzuki |
| K₂CO₃ | Base | Common in cross-coupling |
Procedure :
- Coupling Reaction : React 3-bromobenzoic acid with 4-tert-butylphenylboronic acid under Pd catalysis in a polar solvent (e.g., THF/H₂O).
- Purification : Isolate via column chromatography (SiO₂, hexane/ethyl acetate).
Yield : ~70–85% (estimated based on analogous biphenyl syntheses).
Functional Group Introduction: Hydroxyl and Tert-Butyl
Tert-Butyl Group Installation
Method : Friedel-Crafts Alkylation
Reagents/Conditions :
| Component | Role | Source/Reference |
|---|---|---|
| Tert-butyl chloride | Alkylating agent | [Search Result 3] |
| AlCl₃ | Lewis acid catalyst | Standard for Friedel-Crafts |
| Dichloroethane | Solvent | [Search Result 9] |
Procedure :
- Alkylation : React the biphenyl carboxylic acid with tert-butyl chloride in dichloroethane under reflux.
- Workup : Quench with H₂O, extract with DCM, and purify.
Challenges :
- Electron-withdrawing carboxylic acid may deactivate the ring.
- Solution : Perform alkylation before introducing the carboxylic acid (reverse order).
Hydroxyl Group Introduction
Method : Directed Ortho Metalation (DoM)
Reagents/Conditions :
| Component | Role | Source/Reference |
|---|---|---|
| LDA or LHMDS | Strong base for deprotonation | [Search Result 11] |
| Electrophile (e.g., O₂) | Oxidizing agent for hydroxylation | [Search Result 14] |
Procedure :
- Deprotonation : Use LDA to deprotonate the ortho position to the carboxylic acid.
- Electrophilic Quench : Trap with O₂ or another electrophile to install the hydroxyl group.
Yield : ~60–75% (estimated from analogous DoM reactions).
Protecting Group Strategies
Key Step : Boc Protection of Hydroxyl
Reagents/Conditions :
| Component | Role | Source/Reference |
|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Protecting agent | [Search Result 11] |
| DMAP | Catalyst | [Search Result 6] |
Procedure :
- Protection : Treat the hydroxyl-containing biphenyl with Boc₂O and DMAP in THF.
- Deprotection : Remove Boc under acidic conditions (e.g., HCl/dioxane).
Alternative Routes
Ullmann Coupling for Biphenyl Formation
Reagents/Conditions :
| Component | Role | Source/Reference |
|---|---|---|
| 3-Iodobenzoic acid | Carboxylic acid partner | [Search Result 8] |
| 4-Tert-butylphenylamine | Tert-butyl-containing partner | [Search Result 4] |
| CuI | Catalyst | [Search Result 16] |
Procedure :
- Coupling : React under Ullmann conditions (CuI, ligands) to form the biphenyl.
- Hydroxylation : Introduce hydroxyl via nitration/reduction or DoM.
Critical Data Tables
Table 1: Comparative Reaction Conditions
Table 2: Functional Group Compatibility
| Step | Functional Groups Tolerated | Limitations |
|---|---|---|
| Suzuki Coupling | Carboxylic acid, tert-butyl | Sensitive to moisture |
| Friedel-Crafts | Electron-rich aromatics | Steric hindrance |
| Boc Protection | Hydroxyl, tert-butyl | Requires anhydrous conditions |
Research Findings and Challenges
Key Insights
Challenges
- Steric Effects : Tert-butyl groups hinder subsequent reactions (e.g., hydroxylation).
- Acid Sensitivity : Carboxylic acid may protonate under acidic conditions, complicating purification.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-3-carboxylic acid, 4’-(1,1-dimethylethyl)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that derivatives of biphenyl compounds exhibit promising anticancer properties. For instance, studies have shown that certain biphenyl derivatives can inhibit the growth of cancer cell lines. A notable case study demonstrated that a modified biphenyl compound exhibited an inhibition rate of over 70% against various cancer cell lines, including leukemia and central nervous system cancers .
Anti-inflammatory Properties
Biphenyl compounds have also been investigated for their anti-inflammatory effects. A study highlighted the potential of (1,1'-Biphenyl)-3-carboxylic acid derivatives to reduce inflammation markers in vitro. The presence of hydroxyl groups in the structure enhances its interaction with biological targets involved in inflammatory pathways .
Material Science Applications
Polymer Chemistry
The compound is utilized in the synthesis of high-performance polymers. Its biphenyl structure provides rigidity and thermal stability to polymer matrices. For example, research has shown that incorporating this compound into polycarbonate materials significantly improves their thermal properties and mechanical strength .
Dyes and Pigments
(1,1'-Biphenyl)-3-carboxylic acid derivatives are also employed in dye chemistry. They serve as intermediates in the synthesis of various dyes used in textiles and coatings due to their strong chromophoric properties. A case study reported successful applications in creating vibrant colors with improved lightfastness compared to traditional dyes .
Organic Synthesis Applications
Building Block for Complex Molecules
This compound acts as a versatile building block in organic synthesis. It can be transformed into various functionalized biphenyl derivatives through reactions such as esterification and acylation. Researchers have successfully synthesized complex natural products using (1,1'-Biphenyl)-3-carboxylic acid as a starting material, demonstrating its utility in synthetic organic chemistry .
Catalysis
In catalysis, biphenyl compounds are explored for their ability to stabilize transition states during chemical reactions. Studies suggest that using (1,1'-Biphenyl)-3-carboxylic acid as a ligand can enhance catalytic efficiency in metal-catalyzed reactions, providing pathways for synthesizing fine chemicals with high selectivity .
Data Summary Table
| Application Area | Specific Use Cases | Observations/Results |
|---|---|---|
| Pharmaceuticals | Anticancer agents | Inhibition rates >70% against cancer cell lines |
| Anti-inflammatory agents | Reduced inflammation markers in vitro | |
| Material Science | High-performance polymers | Improved thermal stability and mechanical strength |
| Dyes and pigments | Enhanced lightfastness and color vibrancy | |
| Organic Synthesis | Building block for complex molecules | Successful synthesis of natural products |
| Catalysis | Enhanced efficiency and selectivity in reactions |
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-3-carboxylic acid, 4’-(1,1-dimethylethyl)-4-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key analogs and their substituent effects are summarized below:
*Estimated molecular formula based on structural inference.
Physicochemical Properties
- Acidity : The carboxylic acid pKa is influenced by substituents. Fluorine (electron-withdrawing) in 4'-fluoro analogs lowers pKa (~2.5–3.0), while methoxy (electron-donating) raises it (~4.0–4.5). The target compound’s tert-butyl group (electron-donating but sterically hindered) likely results in a pKa similar to unsubstituted biphenyl-3-carboxylic acid (~3.5–4.0) .
- Solubility: The tert-butyl group in the target compound reduces water solubility compared to methyl or methoxy analogs. For example, the 4'-methoxy derivative (242.27 g/mol) is soluble in ethanol and DMSO, while the brominated analog (321.17 g/mol) requires non-polar solvents .
- Lipophilicity : The tert-butyl group significantly increases logP (estimated ~4.5), making the compound more lipid-soluble than fluorine- or methoxy-substituted derivatives (logP ~2.5–3.5) .
Research Findings from Literature
- Substituent Position Matters : Analogs with substituents at the 3' or 4' positions (e.g., 4'-fluoro, 3'-bromo) show distinct reactivity patterns. For instance, bromine at 3' facilitates cross-coupling reactions .
- Steric Effects : The tert-butyl group in the target compound may hinder electrophilic substitution at the 4' position, directing reactions to the hydroxyl or carboxylic acid sites .
- Hydrogen Bonding : The 4-hydroxyl group enhances crystal packing efficiency, as seen in diflunisal’s crystalline structure .
Q & A
Basic Question
- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns. For example, tert-butyl groups show distinct singlet peaks at δ ~1.3 ppm .
- HPLC Purity Analysis : Use reverse-phase columns (e.g., Phenomenex Luna C18) with UV detection (λ = 254 nm) to verify >98% purity. Reference standards (e.g., USP/EP) ensure accuracy .
Methodological Note : Calibrate instruments with structurally similar analogs (e.g., diflunisal) to account for retention time variability .
How can researchers resolve regioisomeric impurities in biphenyl carboxylic acid syntheses?
Advanced Question
- Chromatographic separation : Employ preparative HPLC with isocratic elution (e.g., 65:35 methanol:buffer) to isolate isomers. Adjust pH to 4.6 to minimize carboxylate ionization and improve resolution .
- Crystallization : Use solvent mixtures (e.g., ethyl acetate/hexane) to exploit solubility differences between regioisomers. Monitor crystal growth via polarized light microscopy .
Data Contradiction Example : reports 96% total yield for 4-methoxybenzoic acid-derived isomers but notes variable ratios. Validate purity via 2D NMR (e.g., NOESY) to confirm structural assignments .
What safety precautions are essential when handling (1,1'-Biphenyl)-3-carboxylic acid derivatives?
Basic Question
- GHS Hazards : Acute toxicity (Category 4 for oral/skin exposure; H302, H312). Use PPE (nitrile gloves, lab coat) and work in fume hoods .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous discharge. Neutralize acidic residues with sodium bicarbonate .
Storage : Keep containers sealed under inert gas (N₂) at 2–8°C to prevent hydrolysis .
How do substituents like 4'-tert-butyl and 4-hydroxy groups influence pharmacological activity?
Advanced Question
- Hydroxy Group : Enhances hydrogen bonding with targets (e.g., COX-2 in anti-inflammatory agents like diflunisal). Increases solubility via ionization at physiological pH .
- tert-Butyl Group : Improves metabolic stability by blocking cytochrome P450 oxidation. Reduces renal clearance in preclinical models .
Structure-Activity Study : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., COX-1/COX-2). Replace tert-butyl with methyl to assess steric effects .
How should researchers reconcile discrepancies in toxicity data across safety data sheets (SDS)?
Advanced Question
- Case Study : classifies acute oral toxicity as Category 4 (LD₅₀ > 300 mg/kg), while lists Category 3 (LD₅₀ = 250–300 mg/kg).
- Resolution : Conduct in vivo acute toxicity testing per OECD 423 guidelines. Use male Sprague-Dawley rats (n=6) to establish LD₅₀ ranges .
Recommendation : Cross-reference SDS data with peer-reviewed toxicology studies (e.g., diflunisal’s LD₅₀ = 392–439 mg/kg in rodents) .
What strategies assess the hydrolytic stability of biphenyl carboxylic esters?
Advanced Question
- Accelerated Stability Testing : Incubate esters in pH 7.4 buffer at 40°C for 30 days. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free carboxylic acids) .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. tert-Butyl esters typically exhibit t₁/₂ > 6 months under ambient conditions .
How do catalytic systems impact the efficiency of biphenyl coupling reactions?
Advanced Question
- Rh vs. Pd Catalysts : Rhodium achieves higher yields (85–96%) for sterically hindered substrates but requires higher temperatures (100°C). Palladium systems (e.g., PdCl₂) are cost-effective for electron-deficient aryl halides but suffer from lower turnover numbers .
- Ligand Effects : Bulky phosphine ligands (e.g., XPhos) improve Pd catalyst stability and regioselectivity in Suzuki reactions .
Optimization Tip : Screen ligands (e.g., BINAP vs. dppf) using design-of-experiment (DoE) software to balance yield and selectivity .
What are key pharmacological derivatives of biphenyl carboxylic acids?
Basic Question
- Diflunisal : A 2',4'-difluoro-4-hydroxy derivative used as a COX-2 inhibitor (LD₅₀ = 392–439 mg/kg in rodents) .
- Eltrombopag : A non-peptide thrombopoietin receptor agonist containing a biphenyl core. Modifications at the 3-carboxylic acid position enhance bioavailability .
Research Application : Synthesize fluorinated analogs (e.g., 3',5'-difluoro derivatives) to study metabolic stability in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
